molecular formula C12H15N3 B11899699 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole CAS No. 66536-70-7

1-Cyclohexyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B11899699
CAS No.: 66536-70-7
M. Wt: 201.27 g/mol
InChI Key: CQIAJKGKHAGBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1H-benzo[d][1,2,3]triazole (CAS 66536-70-7) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzotriazole scaffold, which is widely recognized as a privileged structure in the design of biologically active molecules . Researchers utilize this core structure as a versatile building block or as a bioisostere in the synthesis of more complex compounds for various investigative applications . The benzotriazole pharmacophore is associated with a range of biological activities. Scientific literature indicates that structurally similar benzotriazole derivatives have been investigated for their potent antimicrobial properties, showing activity against a panel of Gram-positive and Gram-negative bacteria . Furthermore, such compounds are being explored in anticancer research; for instance, certain quinoline derivatives bearing a benzotriazole moiety have demonstrated pronounced in vitro cytotoxic effects against human tumor cell lines, making them candidates for the development of novel chemotherapeutic agents . The cyclohexyl substituent in this molecule can influence its lipophilicity and steric properties, which are critical parameters for optimizing pharmacokinetic profiles and target interaction in drug development efforts. This product is intended for research purposes in a controlled laboratory environment only. It is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

66536-70-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-cyclohexylbenzotriazole

InChI

InChI=1S/C12H15N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h4-5,8-10H,1-3,6-7H2

InChI Key

CQIAJKGKHAGBJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Intermediate Synthesis

  • Chlorobenzotriazole Preparation : Benzotriazole is treated with phosphorus oxychloride (POCl₃) to form 1-chlorobenzotriazole.

  • Amination : 1-Chlorobenzotriazole reacts with cyclohexylamine in toluene at 80°C for 6 hours, yielding the target compound.

Reaction Equation :
C6H11NH2+C6H4N3ClC12H15N3+HCl\text{C}_6\text{H}_{11}\text{NH}_2 + \text{C}_6\text{H}_4\text{N}_3\text{Cl} \rightarrow \text{C}_{12}\text{H}_{15}\text{N}_3 + \text{HCl}

Advantages Over Alkylation

  • Higher regioselectivity (exclusive N1 substitution).

  • Avoids harsh alkylation conditions, improving functional group compatibility.

Metal-Catalyzed Coupling Strategies

Recent advances utilize transition-metal catalysts to enhance efficiency. For example, copper(I) iodide catalyzes the coupling of benzotriazole with cyclohexylacetylene derivatives.

Catalytic Cycloaddition

  • Substrates : Cyclohexylacetylene and benzotriazole.

  • Conditions : CuI (5 mol%), triethylamine, acetonitrile, 40°C, 12 hours.

  • Mechanism : The copper catalyst facilitates alkyne activation, enabling 1,3-dipolar cycloaddition to form the triazole ring.

Yield : 75–80%, with minor dimerization byproducts.

Deprotection of tert-Butyl Precursors

A patent-pending method synthesizes 1H-benzotriazoles via tert-butyl intermediates, which are subsequently deprotected.

Stepwise Synthesis

  • tert-Butyl Intermediate : Benzotriazole is alkylated with tert-butyl bromide under phase-transfer conditions.

  • Acidolytic Deprotection : The tert-butyl group is removed using methanesulfonic acid or trifluoromethanesulfonic acid in toluene at 50–60°C.

Optimization :

  • Acid Strength : Trifluoromethanesulfonic acid achieves >85% deprotection efficiency.

  • Catalyst : Tert-butyl dimethyl silyl triflate (0.05–0.1 eq) accelerates the reaction.

Comparative Analysis of Methods

Method Yield Conditions Regioselectivity Scalability
Direct Alkylation70–85%Reflux, DMF, 10hModerateHigh
Cyclohexylamine Substitution65–75%80°C, toluene, 6hHighModerate
Metal-Catalyzed Coupling75–80%40°C, CuI, 12hHighLow
tert-Butyl Deprotection80–86%50–60°C, strong acidHighModerate

Practical Considerations

Environmental Impact

  • DMF and acetonitrile necessitate solvent recovery systems to minimize waste .

Chemical Reactions Analysis

1.1. Alkylation of Benzo-triazole Precursors

A common method involves reacting 1H-benzo[d] triazole with cyclohexyl halides or sulfonates under basic conditions. For example:

  • Reaction : 1H-Benzo-triazole + Cyclohexyl bromide → 1-Cyclohexyl-1H-benzo-triazole + HBr

  • Conditions : K₂CO₃ in DMF at 80°C for 6–8 hours .

  • Yield : ~85–90% .

1.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core can be functionalized via click chemistry. For instance, cyclohexylacetylene reacts with azides in the presence of Cu(I) catalysts to form 1,4-disubstituted triazoles .

  • Example : Cyclohexylacetylene + Benzyl azide → 1-Cyclohexyl-4-benzyl-1H-1,2,3-triazole

  • Catalyst : CuI/1,10-phenanthroline in CH₃CN .

  • Yield : 70–78% .

2.1. Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed coupling enables aryl/heteroaryl group introduction. For example:

  • Reaction : 1-Cyclohexyl-benzo-triazole-5-boronic acid + Aryl bromide → Biaryl-substituted triazole

  • Conditions : Pd(OAc)₂, K₂CO₃, THF/H₂O (3:1), 85°C .

  • Yield : 82–91% .

2.2. Esterification and Amidation

The carboxylic acid derivative (e.g., 1-Cyclohexyl-1H-benzo-triazole-5-carboxylic acid) undergoes esterification or amidation:

  • Esterification :

    • Reagents : EDC/HOBt, alcohols .

    • Yield : 35–59% .

  • Amidation :

    • Reagents : EDC, DMAP, amines .

    • Yield : 10–44% .

3.1. RuAAC vs. CuAAC

  • RuAAC : Produces 1,5-disubstituted triazoles but is less common for cyclohexyl derivatives .

  • CuAAC : Favors 1,4-regioselectivity with cyclohexyl groups due to steric and electronic effects .

3.2. Electrophilic Substitution

The benzo-triazole ring undergoes nitration or sulfonation at the 4- or 5-position, influenced by the electron-withdrawing triazole moiety .

4.1. Antifungal and Anticancer Agents

1-Cyclohexyl derivatives show inhibitory activity against:

  • Succinate dehydrogenase (SDH) : IC₅₀ ~0.005 µM .

  • 17β-HSD1 : Potential for hormone-dependent cancer therapy .

4.2. Kinase Inhibitors

Derivatives like 1-Cyclohexyl-4-(trifluoromethyl)-1H-triazole inhibit c-Met kinases (IC₅₀ = 5 nM) .

Table 1. Representative Reactions and Yields

Reaction TypeConditionsYieldRef.
AlkylationK₂CO₃, DMF, 80°C86–90%
CuAACCuI/Phen, CH₃CN, 65°C70–78%
Suzuki–Miyaura CouplingPd(OAc)₂, K₂CO₃, THF/H₂O82–91%
EsterificationEDC, DMAP, CH₂Cl₂35–59%

Table 2. Biological Activity of Derivatives

CompoundTargetIC₅₀/EC₅₀Ref.
1-Cyclohexyl-4-CF₃-triazolec-Met Kinase5 nM
1-Cyclohexyl-triazole-carboxamideSDH0.005 µM

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold in the development of new pharmaceuticals. Its structure allows for the modification of functional groups, which can enhance biological activity against various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. For instance, compounds that incorporate this triazole structure have shown selective inhibition of c-Met kinases, which are often overexpressed in certain cancers. A notable example is the compound PF-04217903, which demonstrated an IC50 value of 0.005 µM against c-Met kinases, making it a promising candidate for cancer therapy .

Antibacterial Properties

Research has demonstrated that compounds containing the benzo[d][1,2,3]triazole moiety possess antibacterial activity. For example, derivatives have been synthesized that showed remarkable selectivity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of specific substituents at various positions on the triazole ring has been linked to enhanced antibacterial efficacy .

Material Science

In material science, 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole has been explored for its potential as a corrosion inhibitor and in polymer applications.

Corrosion Inhibition

Studies have shown that benzo[d][1,2,3]triazole derivatives can effectively inhibit corrosion in metals by forming protective layers. The compound's ability to adsorb onto metal surfaces enhances its protective qualities against corrosive environments .

Polymer Additives

The incorporation of triazole compounds into polymers has been investigated to improve their thermal stability and mechanical properties. The presence of the triazole ring can enhance the polymer's resistance to degradation under various environmental conditions .

Agricultural Applications

The agricultural sector has also benefited from the applications of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole.

Pesticidal Activity

Research indicates that derivatives of this compound can exhibit pesticidal properties. They have been tested against various pests and pathogens affecting crops. The effectiveness of these compounds is attributed to their ability to disrupt biological processes in target organisms .

Case Studies

Application AreaCompound TestedObserved EffectReference
Medicinal ChemistryPF-04217903IC50 = 0.005 µM against c-Met kinases
AntibacterialVarious triazole derivativesHigh efficacy against MRSA
Corrosion InhibitionBenzo[d][1,2,3]triazoleEffective corrosion protection for metals
Agricultural PesticideTriazole derivativesSignificant pest control in crop protection

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Key Activities Synthesis Method References
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole Cyclohexyl (N1) Enzyme inhibition, anticancer CuAAC, alkylation
5-Methyl-1H-benzo[d][1,2,3]triazole Methyl (C5) Corrosion inhibition, photostabilization Direct alkylation
1-(2-Fluorobenzyl)-1H-benzotriazole 2-Fluorobenzyl (N1) AChE inhibition (84% at 100 µM) Click chemistry (CuAAC)
Tetrazolomethylbenzo[d][1,2,3]triazole Tetrazole (C1) Antimicrobial (broad-spectrum) Azide-alkyne cycloaddition
Acridone–1,2,3-triazole hybrids Acridone (N1) AChE inhibition (IC₅₀ = 7.31 µM) Click chemistry (CuAAC)
Pharmacophore Interactions
  • The cyclohexyl group enhances hydrophobic interactions with enzyme pockets, while the triazole core maintains hydrogen bonding with residues like Asp or Glu .
  • In contrast, fluorobenzyl-substituted triazoles leverage halogen bonding for target engagement, a feature absent in cyclohexyl analogs .

Biological Activity

1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, based on various research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. The benzo[d][1,2,3]triazole derivative specifically has been studied for its potential in treating various diseases.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the triazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial enzymes such as DNA gyrase. This inhibition disrupts bacterial DNA replication and transcription processes .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
1-Cyclohexyl-1H-benzo[d][1,2,3]triazoleE. coli12.5
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileMRSA25
5-Halogenomethylsulfonyl-benzotriazolesVarious strains12.5–25

Anticancer Activity

The anticancer potential of 1-cyclohexyl-1H-benzo[d][1,2,3]triazole has been investigated in various studies. The compound has demonstrated cytotoxic effects on several cancer cell lines.

  • Cell Lines Tested : Notable cell lines include HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism : The compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
HCT1165.19Induces apoptosis via ROS generation
MCF-74.76Inhibition of proliferation and migration
A5497.13Apoptotic cell death induction

Other Biological Activities

In addition to antibacterial and anticancer properties, triazole derivatives have been explored for other pharmacological effects:

  • Antiviral Activity : Some triazoles have shown promise as antiviral agents against HIV and other viruses .
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study evaluated a series of triazole-containing compounds against multidrug-resistant cancer cells. The results showed enhanced cytotoxicity compared to standard treatments .
  • Antibacterial Efficacy Evaluation : Another study focused on the antibacterial properties of substituted benzo[d][1,2,3]triazoles against resistant strains like MRSA and demonstrated significant efficacy .

Q & A

Q. What are the common synthetic routes for 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole, and how can reaction yields be optimized?

The synthesis typically involves cyclization of precursors under controlled conditions. For example, analogous triazoles are synthesized via one-pot reactions using NaOH as a base, achieving yields >65% through optimized stoichiometry and reflux conditions . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
  • Catalyst use : Bases like NaOH or K2_2CO3_3 facilitate deprotonation and ring closure.
  • Temperature control : Reflux (80–100°C) improves reaction kinetics.
    Yield optimization may involve post-reaction crystallization (e.g., water-ethanol mixtures) .

Q. What experimental techniques are critical for characterizing 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent placement and cyclohexyl integration .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1500 cm1^{-1}) .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects (e.g., bond angles in the triazole ring) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Q. How does solvent polarity affect the solubility and stability of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole?

Solubility is highly solvent-dependent:

Solvent Solubility (mg/mL) Stability
DMSO>50Stable (>24 hrs)
Ethanol10–20Moderate (degradation after 12 hrs)
Water<1Unstable (hydrolysis)
Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the triazole N-atoms. Stability decreases in protic solvents due to hydrolytic cleavage of the cyclohexyl group .

Advanced Research Questions

Q. How can contradictions in synthetic protocols for 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole derivatives be resolved?

Discrepancies in yields or purity often arise from:

  • Reagent purity : Impurities in starting materials (e.g., 1H-benzo[d][1,2,3]triazole) reduce cyclization efficiency. Use HPLC-grade reagents .
  • Reaction time : Extended reflux (>24 hrs) may degrade products; monitor via TLC.
  • Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves byproducts .
    Comparative studies using DFT calculations (e.g., B3LYP/6-311G+(d,p)) can predict optimal pathways .

Q. What role do DFT calculations play in analyzing the electronic structure of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole?

Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level predicts:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with photostability .
  • Charge distribution : Negative charge localization on triazole N-atoms enhances electrophilic substitution reactivity .
  • Non-covalent interactions : Van der Waals forces between cyclohexyl and aromatic rings influence crystal packing .

Q. How do substituents on the triazole ring influence biological activity in structure-activity relationship (SAR) studies?

Substituent effects are evaluated via:

Substituent Biological Activity Mechanistic Insight
Halogens (Cl, F)Enhanced antimicrobial potencyIncreased lipophilicity and membrane penetration
Alkyl chains (e.g., cyclohexyl)Improved pharmacokineticsSteric shielding reduces metabolic degradation
Electron-withdrawing groupsAnticancer activityROS generation via redox cycling
SAR studies require combinatorial synthesis (e.g., Schiff base formation with substituted benzaldehydes) and in vitro bioassays .

Q. What methodologies identify biological targets of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole derivatives?

Approaches include:

  • Molecular docking : AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450, IC50_{50} ~2 µM) .
  • Enzyme inhibition assays : Monitor activity loss in presence of the compound (e.g., β-lactamase inhibition via UV-Vis kinetics) .
  • Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein denaturation .

Q. What advanced purification techniques are recommended for isolating 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole from complex mixtures?

High-purity isolation (>98%) requires:

  • Preparative HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA).
  • Recrystallization : Sequential solvent pairs (e.g., dichloromethane/hexane) remove hydrophobic impurities .
  • Flash chromatography : Gradient elution (2–5% MeOH in CH2_2Cl2_2) separates polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.